molecular formula C6H5Br2FN2 B1436971 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine CAS No. 1307315-02-1

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine

Cat. No. B1436971
M. Wt: 283.92 g/mol
InChI Key: BCUANWSBTJLASU-UHFFFAOYSA-N
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Description

Bromo and fluoro pyrimidines are a class of compounds that contain a pyrimidine ring, which is a ring with nitrogen and carbon atoms, substituted with bromine and fluorine atoms. They are often used in medicinal chemistry and materials science due to their unique properties .


Synthesis Analysis

The synthesis of such compounds usually involves halogenation of pyrimidine, a common reaction in organic chemistry where a halogen (like bromine or fluorine) is introduced into a molecule .


Molecular Structure Analysis

The molecular structure of bromo and fluoro pyrimidines can be determined using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

Bromo and fluoro pyrimidines can undergo various chemical reactions. For example, they can participate in cross-coupling reactions, a powerful tool in organic synthesis for creating carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromo and fluoro pyrimidines, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques .

Scientific Research Applications

Pharmacogenetics and Fluoropyrimidine Metabolism

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine is closely related to the fluoropyrimidines, a class of compounds widely used in the treatment of solid tumors. Fluoropyrimidines, such as 5-fluorouracil (5-FU), undergo complex biotransformation involving several enzymes, including dihydropyrimidine dehydrogenase (DPD), which is crucial for their catabolism. Genetic variations in DPD have been associated with differing treatment outcomes and toxicities, highlighting the importance of pharmacogenetics in optimizing treatment with fluoropyrimidine-based regimens (Del Re et al., 2017).

Advances in Oral Prodrugs of 5-Fluorouracil

Research has focused on the development and clinical evaluation of oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, to improve patient convenience and reduce toxicity while maintaining efficacy. These prodrugs aim to optimize the therapeutic effectiveness of 5-FU in treating a variety of cancers, including those of the gastrointestinal tract and breast (Malet-Martino & Martino, 2002).

Dihydropyrimidine Dehydrogenase and Toxicity Risk

The role of DPD in fluoropyrimidine metabolism has significant implications for toxicity risk in cancer treatment. Polymorphisms in the DPD gene (DPYD) can lead to decreased enzyme activity, increasing the risk of severe toxicity from fluoropyrimidine therapy. This underscores the potential benefits of pharmacogenetic testing to personalize dosing and minimize adverse effects (Falvella et al., 2015).

Synthesis Methods

The synthesis of related fluoropyrimidine compounds, such as 2-fluoro-4-bromobiphenyl, involves methodologies that may offer insights into the manufacturing processes of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine. These methods focus on optimizing yields and reducing the use of toxic and expensive reagents, which is crucial for large-scale production and environmental sustainability (Qiu et al., 2009).

Safety And Hazards

Like all chemicals, bromo and fluoro pyrimidines should be handled with care. They can be harmful if inhaled, ingested, or come into contact with skin. Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary precautions for handling and storage .

Future Directions

The study of bromo and fluoro pyrimidines is a dynamic field with many potential future directions. These could include the development of new synthetic methods, the design of new drugs, or the exploration of new materials with unique properties .

properties

IUPAC Name

4-bromo-6-(1-bromoethyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2FN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUANWSBTJLASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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